molecular formula C11H16N2O B1497527 Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885277-45-2

Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1497527
CAS No.: 885277-45-2
M. Wt: 192.26 g/mol
InChI Key: GEBBFAMFSRNNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a chemical compound that features a pyridine ring attached to a tetrahydropyran ring via a methylene bridge

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridin-2-ylmethanol and tetrahydro-2H-pyran-4-ylamine as the primary starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyridin-2-ylmethanol is replaced by the amine group of tetrahydro-2H-pyran-4-ylamine. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent reaction conditions and efficient mixing.

  • Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form this compound oxide.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups to the pyridine or tetrahydropyran rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: this compound oxide.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted pyridine and tetrahydropyran derivatives.

Scientific Research Applications

Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.

  • Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine exerts its effects depends on its specific application. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl-(tetrahydro-pyran-3-YL)-amine: Similar structure but with a different tetrahydropyran ring.

  • Pyridin-2-ylmethyl-(tetrahydro-pyran-2-YL)-amine: Another structural isomer with a different tetrahydropyran ring.

  • Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Similar but with the pyridine ring at a different position.

Uniqueness: Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to its specific arrangement of the pyridine and tetrahydropyran rings, which can influence its reactivity and binding properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-12-11(3-1)9-13-10-4-7-14-8-5-10/h1-3,6,10,13H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBBFAMFSRNNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651897
Record name N-[(Pyridin-2-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-45-2
Record name N-(Tetrahydro-2H-pyran-4-yl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Pyridin-2-yl)methyl]oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Reactant of Route 2
Reactant of Route 2
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Reactant of Route 3
Reactant of Route 3
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Reactant of Route 4
Reactant of Route 4
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Reactant of Route 5
Reactant of Route 5
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Reactant of Route 6
Reactant of Route 6
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.